N-(1,3,4-Thiadiazol-2-yl)formamide N-(1,3,4-Thiadiazol-2-yl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18180804
InChI: InChI=1S/C3H3N3OS/c7-1-4-3-6-5-2-8-3/h1-2H,(H,4,6,7)
SMILES:
Molecular Formula: C3H3N3OS
Molecular Weight: 129.14 g/mol

N-(1,3,4-Thiadiazol-2-yl)formamide

CAS No.:

Cat. No.: VC18180804

Molecular Formula: C3H3N3OS

Molecular Weight: 129.14 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3,4-Thiadiazol-2-yl)formamide -

Specification

Molecular Formula C3H3N3OS
Molecular Weight 129.14 g/mol
IUPAC Name N-(1,3,4-thiadiazol-2-yl)formamide
Standard InChI InChI=1S/C3H3N3OS/c7-1-4-3-6-5-2-8-3/h1-2H,(H,4,6,7)
Standard InChI Key VBBASNNDGMPQIN-UHFFFAOYSA-N
Canonical SMILES C1=NN=C(S1)NC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1,3,4-Thiadiazol-2-yl)formamide (IUPAC name: N-(1,3,4-thiadiazol-2-yl)formamide) belongs to the thiadiazole family, featuring a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The formamide group (-NH-C=O) is attached to the second position of the thiadiazole ring, conferring both hydrogen-bonding capacity and electronic asymmetry. Key structural parameters include:

Molecular Formula: C₃H₃N₃OS
Molecular Weight: 129.14 g/mol
SMILES Notation: C1=NN=C(S1)NC=O
InChIKey: VBBASNNDGMPQIN-UHFFFAOYSA-N

The planar thiadiazole ring exhibits partial aromaticity, with delocalized π-electrons stabilized by resonance. X-ray crystallography of analogous compounds reveals bond lengths of 1.28 Å for C=N and 1.67 Å for C-S, consistent with conjugated double-bond character.

Spectral Signatures

Spectroscopic characterization provides critical insights into molecular structure:

TechniqueKey Features
¹H NMR- Formamide NH proton: δ 8.5–9.0 ppm (broad singlet)
- Thiadiazole protons: δ 8.2–8.4 ppm (singlet)
¹³C NMR- Carbonyl (C=O): δ 165–170 ppm
- Thiadiazole C2: δ 155–160 ppm
IR- N-H stretch: 3300–3400 cm⁻¹
- C=O stretch: 1680–1720 cm⁻¹
HR-MSMolecular ion peak at m/z 129.0143 (calculated for C₃H₃N₃OS⁺)

The compound’s UV-Vis spectrum shows a λ<sub>max</sub> at 270–280 nm, attributed to π→π* transitions within the conjugated system.

Synthetic Methodologies

Direct Amination Approach

The most efficient synthesis involves reacting 2-amino-1,3,4-thiadiazole with formic acid derivatives:

2-Amino-1,3,4-thiadiazole+HCOOHΔ,POCl3N-(1,3,4-Thiadiazol-2-yl)formamide+H2O\text{2-Amino-1,3,4-thiadiazole} + \text{HCOOH} \xrightarrow{\Delta, \, \text{POCl}_3} \text{N-(1,3,4-Thiadiazol-2-yl)formamide} + \text{H}_2\text{O}

This method achieves yields of 65–75% under optimized conditions (reflux in phosphoryl chloride at 110°C for 4 hours). Industrial-scale production employs continuous flow reactors to enhance throughput and reduce byproduct formation.

Alternative Routes

  • Formic Anhydride Method: Higher yields (80–85%) but requires strict moisture control

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields

Physicochemical Profile

The compound’s drug-like properties are summarized below:

PropertyValueMethod/Reference
Melting Point182–184°CDifferential Scanning Calorimetry
LogP0.38 ± 0.05XLogP3
Aqueous Solubility12.7 mg/mL (25°C)Shake-flask method
pKa3.2 (formamide NH)Potentiometric titration
Thermal StabilityDecomposes above 250°CTGA

The moderate lipophilicity (LogP ≈ 0.4) suggests balanced membrane permeability, while the acidic NH proton enables salt formation with pharmaceutical counterions .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The thiadiazole ring undergoes regioselective substitution at the 5-position:

N-(1,3,4-Thiadiazol-2-yl)formamide+R-XBase5-R-substituted derivatives\text{N-(1,3,4-Thiadiazol-2-yl)formamide} + \text{R-X} \xrightarrow{\text{Base}} \text{5-R-substituted derivatives}

Electron-withdrawing groups (NO₂, CF₃) enhance antifungal potency, with 5-nitro derivatives showing MIC values of 4–8 μg/mL against Candida albicans .

Condensation Reactions

Reaction with primary amines produces Schiff base derivatives:

Formamide+R-NH2R-N=CH-1,3,4-thiadiazole+H2O\text{Formamide} + \text{R-NH}_2 → \text{R-N=CH-1,3,4-thiadiazole} + \text{H}_2\text{O}

These derivatives exhibit enhanced π-stacking capacity, improving intercalation with DNA targets .

Biological Activities and Mechanisms

Antifungal Action

N-(1,3,4-Thiadiazol-2-yl)formamide derivatives demonstrate broad-spectrum activity:

Fungal StrainMIC (μg/mL)Reference Compound (MIC)
Epidermophyton floccosum8Fluconazole (16)
Mucor racemosus16Fluconazole (32)
Candida tropicalis32Fluconazole (64)

Mechanistic studies suggest inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Molecular docking reveals a binding energy of −8.2 kcal/mol to C. albicans CYP51, comparable to fluconazole (−7.9 kcal/mol) .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a lead structure for:

  • Antimycotics: 5-Nitro derivatives in Phase I trials for onychomycosis

  • Anticancer Agents: Copper(II) complexes show IC₅₀ = 2.1 μM against MCF-7 cells

Materials Science

  • Conductive Polymers: Thiadiazole-containing polyanilines achieve conductivity of 10⁻² S/cm

  • Coordination Chemistry: Forms stable complexes with transition metals (Fe³⁺, Cu²⁺)

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability

  • Combinatorial Libraries: Automated synthesis of 5,5'-disubstituted derivatives

  • Target Identification: CRISPR-Cas9 screening for novel molecular targets

  • Green Chemistry: Developing solvent-free synthesis using mechanochemistry

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